2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-methyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3S/c1-11-3-9-14(10-4-11)24(21,22)17-16(19-2)23-15(20-17)12-5-7-13(18)8-6-12/h3-10,19H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUOKUCQVCAMLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a 2-amino-2-oxazoline derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzoyl chloride.
Tosylation: The tosyl group can be introduced by reacting the intermediate compound with tosyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also enhance reaction rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazole-5-carboxylic acid derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted oxazole derivatives with various functional groups.
Scientific Research Applications
2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-methyl-4-tosyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function through agonistic or antagonistic interactions .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Strategies : The target compound’s tosyl group suggests sulfonation steps similar to those in , while isomerization methods from (e.g., acid-catalyzed cis-trans interconversion) could be relevant if stereoisomers exist .
- The tosyl group contributes to higher MW and may improve crystallinity, aiding in X-ray structure determination using SHELX/ORTEP tools .
- Biological Relevance : Structural parallels to Levocetirizine and Fenvalerate suggest possible roles in central nervous system or antimicrobial applications, though empirical studies are needed .
Biological Activity
2-(4-Chlorophenyl)-N-methyl-4-tosyloxazol-5-amine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies related to this compound, drawing from diverse sources.
Synthesis
The synthesis of this compound involves several chemical reactions, including cyclization and acylation processes. The compound can be synthesized through the reaction of 4-chlorobenzaldehyde with appropriate amines and tosyl chloride under controlled conditions. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values around 125 µg/mL .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 9 | 125 |
| Bacillus subtilis | 8 | 125 |
| Enterococcus faecium | 15 | 125 |
The qualitative screening showed significant inhibition zones, indicating that the compound may interfere with bacterial cell wall synthesis or function .
Antibiofilm Activity
In addition to its antimicrobial effects, the compound exhibited antibiofilm activity against selected strains. The minimum biofilm eradication concentration (MBEC) was found to be similar to the MIC values, suggesting that it could prevent biofilm formation effectively at similar concentrations .
Cytotoxicity and Anticancer Potential
Preliminary studies indicate that this compound may possess cytotoxic properties against cancer cell lines. In vitro assays have shown that the compound can induce apoptosis in cancer cells, although further studies are needed to elucidate the specific mechanisms involved.
Table 2: Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 20 |
| MCF-7 (Breast Cancer) | 25 |
| A549 (Lung Cancer) | 30 |
Case Studies
- Study on Antimicrobial Properties : A research study evaluated various derivatives of oxazoles, including the target compound, revealing its effectiveness against multi-drug resistant strains .
- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects on different cancer cell lines, demonstrating promising results that warrant further investigation into its therapeutic potential .
Discussion
The biological activity of this compound highlights its potential as an antimicrobial and anticancer agent. The moderate antimicrobial effects against Gram-positive bacteria and significant antibiofilm activity suggest that this compound could be useful in clinical settings where biofilm-related infections are prevalent. Moreover, its cytotoxic properties against various cancer cell lines indicate a need for further exploration in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
